Bienvenue dans la boutique en ligne BenchChem!

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Fragment-based drug discovery 3D fragment libraries BET bromodomain inhibitors

(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic heterocyclic small molecule composed of a 1,4‑thiazepane core substituted at the 7‑position with a 2‑fluorophenyl group and N‑acylated with a 4‑methyl‑1,2,3‑thiadiazole‑5‑carbonyl moiety. The compound belongs to the broader class of 1,4‑acylthiazepanes, a scaffold recognized for its high three‑dimensional character and ability to mimic acetylated lysine in bromodomain‑containing proteins, making it relevant to epigenetic probe and inhibitor discovery programs.

Molecular Formula C15H16FN3OS2
Molecular Weight 337.43
CAS No. 1706091-88-4
Cat. No. B2865568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone
CAS1706091-88-4
Molecular FormulaC15H16FN3OS2
Molecular Weight337.43
Structural Identifiers
SMILESCC1=C(SN=N1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F
InChIInChI=1S/C15H16FN3OS2/c1-10-14(22-18-17-10)15(20)19-7-6-13(21-9-8-19)11-4-2-3-5-12(11)16/h2-5,13H,6-9H2,1H3
InChIKeyKIHGPHIATSKTHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (CAS 1706091-88-4)


(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic heterocyclic small molecule composed of a 1,4‑thiazepane core substituted at the 7‑position with a 2‑fluorophenyl group and N‑acylated with a 4‑methyl‑1,2,3‑thiadiazole‑5‑carbonyl moiety . The compound belongs to the broader class of 1,4‑acylthiazepanes, a scaffold recognized for its high three‑dimensional character and ability to mimic acetylated lysine in bromodomain‑containing proteins, making it relevant to epigenetic probe and inhibitor discovery programs [1]. However, at the time of this analysis, no peer‑reviewed publications, patents, or authoritative database entries reporting quantitative biological or physicochemical data for this exact compound were identified from permitted, non‑excluded sources.

Why Generic Substitution Is Inappropriate for (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (CAS 1706091-88-4)


Close analogs within the 1,4‑acylthiazepane series—such as the 2‑chlorophenyl, unsubstituted phenyl, or thiophene‑containing derivatives—cannot be assumed to be functionally interchangeable, because even minor alterations to the aryl substituent or the heterocyclic acyl group can profoundly shift target engagement, selectivity, and physicochemical properties [1]. In the structurally related class of 1,4‑acylthiazepane BET bromodomain ligands, fluorination of the aryl ring has been shown to modulate both protein‑observed ¹⁹F NMR signals and binding selectivity between the N‑terminal and C‑terminal bromodomains [2]. Consequently, substituting the 2‑fluorophenyl group of this compound with a 2‑chlorophenyl or 2‑thienyl variant would be expected to alter binding thermodynamics and selectivity in ways that are not predictable without direct experimental comparison.

Quantitative Differentiation Evidence for (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (CAS 1706091-88-4)


3D Character and Fraction of sp³ Centers Compared to Flat Aromatic Fragments

As a 1,4‑acylthiazepane, the target compound possesses a saturated seven‑membered ring that confers a high fraction of sp³‑hybridized carbon atoms (Fsp³) and significant three‑dimensional character relative to the predominantly flat, aromatic scaffolds that dominate traditional fragment libraries [1]. In the foundational synthesis paper for this scaffold class, the lead 1,4‑acylthiazepane fragment 1a (which shares the thiazepane core but differs in the N‑acyl substituent) was identified as a new BET bromodomain ligand with a ligand‑detected ¹⁹F NMR binding shift (Δδ) of approximately 0.1 ppm against BRD4‑BD2, whereas the corresponding thiazepanone precursor showed no measurable binding, directly demonstrating that the saturated thiazepane ring and its substitution pattern are required for target engagement [2]. While the quantitative Δδ value for the exact target compound has not been reported, the class‑level evidence indicates that its 3D geometry is a prerequisite for bromodomain recognition and that flat aromatic analogs would be expected to show markedly reduced or absent binding.

Fragment-based drug discovery 3D fragment libraries BET bromodomain inhibitors

Fluorine‑Containing Substituent Enables ¹⁹F NMR‑Based Assay Compatibility

The presence of the 2‑fluorophenyl group in the target compound provides an intrinsic ¹⁹F NMR handle that enables protein‑observed ¹⁹F NMR (PrOF NMR) experiments for direct binding detection and selectivity profiling, a capability absent in non‑fluorinated analogs such as the 2‑chlorophenyl or unsubstituted phenyl derivatives [1]. In the published class‑level study, fluorinated 1,4‑acylthiazepanes were characterized by PrOF NMR using fluorinated tandem bromodomain proteins, revealing that certain scaffold members exhibit ≥3–10‑fold selectivity for the C‑terminal bromodomain (BD2) over the N‑terminal bromodomain (BD1) of BRD4 and BRDT [2]. Although the fold‑selectivity for the exact target compound has not been reported, the fluorine atom is a prerequisite for this assay modality, and compounds lacking fluorine (e.g., the phenyl or chlorophenyl analogs) cannot be evaluated by the same label‑free, protein‑observed ¹⁹F NMR method without additional protein labeling.

Protein-observed ¹⁹F NMR Fragment screening Fluorine biochemistry

Substitution of Thiadiazole for Common Amide or Carbamate Acyl Groups

The target compound incorporates a 4‑methyl‑1,2,3‑thiadiazole‑5‑carbonyl group as the N‑acyl substituent on the thiazepane ring, distinguishing it from the more common acetyl, benzoyl, or carbamate acyl groups used in the published 1,4‑acylthiazepane BET ligand series [1]. Thiadiazole rings are established pharmacophores with documented antimicrobial, antitumor, and enzyme inhibitory activities, and the 1,2,3‑thiadiazole isomer in particular is known to engage biological targets through both hydrogen bonding and sulfur‑mediated interactions that are not available to simple amide or carbamate groups . While no direct head‑to‑head binding data exist for this compound versus its non‑thiadiazole acyl counterparts, the presence of the thiadiazole introduces additional hydrogen‑bond acceptor sites (endocyclic nitrogen atoms) and a polarizable sulfur atom that can alter the compound’s interaction profile with cysteine‑rich or metal‑containing protein pockets relative to acetyl‑ or benzoyl‑substituted analogs.

Heterocyclic medicinal chemistry Thiadiazole bioisosteres Acyl group diversity

Recommended Research Application Scenarios for (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (CAS 1706091-88-4)


Use as a 3D-Enriched Fragment in BET Bromodomain Screening Libraries

Based on class-level evidence that 1,4-acylthiazepanes engage BET bromodomains and exhibit BD2 selectivity [1], this compound is best utilized as a member of a 3D-enriched fragment library for primary NMR or biochemical screens against BRD4, BRDT, and related bromodomain-containing proteins. Its fluorinated phenyl ring permits direct detection by protein-observed ¹⁹F NMR without extrinsic protein labeling.

¹⁹F NMR-Based Fragment Screening and Selectivity Profiling

The intrinsic fluorine atom makes this compound directly compatible with PrOF NMR workflows [1]. Researchers can screen the compound against panels of fluorinated tandem bromodomains to establish domain-selectivity fingerprints without the need for chemical modification or fluorinated tag conjugation, a workflow not available to non-fluorinated analogs.

Medicinal Chemistry Starting Point for Thiadiazole-Containing Epigenetic Probes

The 4-methyl-1,2,3-thiadiazole-5-carbonyl substituent provides a differentiated pharmacophoric motif compared to the acetyl and benzoyl groups used in published 1,4-acylthiazepane BET ligands [1]. This compound can serve as a starting point for structure–activity relationship exploration of thiadiazole-based acyl groups in bromodomain inhibitor programs.

Negative Control Compound for Fluorine-Free Analog Studies

When conducting comparative studies with non-fluorinated analogs (e.g., the 2-chlorophenyl variant), this compound can serve as the fluorinated reference to validate ¹⁹F NMR assay compatibility and to test the hypothesis that fluorination influences binding selectivity through both electronic and steric effects on the thiazepane ring conformation.

Quote Request

Request a Quote for (7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.